N-[3-(2H-1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide
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Overview
Description
N-[3-(2H-1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide is a complex organic compound that features a quinoline core fused with a benzodioxole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Quinoline Core Construction: The quinoline core is often constructed via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reactions: The benzodioxole and quinoline intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.
Amidation: The final step involves the amidation of the coupled product with butanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the quinoline core, converting the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of halogenated or alkylated products.
Scientific Research Applications
N-[3-(2H-1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Pharmacology: The compound is studied for its potential as a COX inhibitor, which could make it useful in anti-inflammatory therapies.
Biological Research: It serves as a tool compound in studying the mechanisms of cell cycle arrest and apoptosis.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide involves its interaction with microtubules, leading to the suppression of tubulin polymerization. This results in mitotic blockade and subsequent apoptosis of cancer cells . Additionally, its potential as a COX inhibitor suggests it may interfere with the biosynthesis of prostaglandins, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole moiety but lacks the quinoline core.
1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone: Contains the benzodioxole ring but differs in the functional groups attached.
Uniqueness
N-[3-(2H-1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide is unique due to its combination of the benzodioxole and quinoline moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for diverse scientific investigations.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-3-6-18(24)22-21-19(13-9-10-16-17(11-13)27-12-26-16)20(25)14-7-4-5-8-15(14)23(21)2/h4-5,7-11H,3,6,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOSFUBFLGUWRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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